Ethyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ET 3-AC-4-(2-CHLOROPHENYL)-6-ME-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ET 3-AC-4-(2-CHLOROPHENYL)-6-ME-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The 2-chlorophenyl and 6-methyl groups can be introduced via electrophilic aromatic substitution reactions.
Oxidation and reduction steps: These steps might be necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: These parameters are crucial for maintaining the stability of intermediates and the final product.
Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
ET 3-AC-4-(2-CHLOROPHENYL)-6-ME-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ET 3-AC-4-(2-CHLOROPHENYL)-6-ME-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Altering cellular pathways: Influencing cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Such as uracil, thymine, and cytosine.
Other heterocyclic compounds: Such as pyridines and purines.
Uniqueness
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C16H17ClN2O4 |
---|---|
Molecular Weight |
336.77 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4/c1-4-23-15(21)13-9(2)18-16(22)19(10(3)20)14(13)11-7-5-6-8-12(11)17/h5-8,14H,4H2,1-3H3,(H,18,22) |
InChI Key |
LTKMNGNWTHRFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2Cl)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.